

1-(2,6-Xylyl)thiourea chemical and physical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **1-(2,6-Xylyl)thiourea**

Cat. No.: **B1299897**

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An In-Depth Technical Guide to **1-(2,6-Xylyl)thiourea**: Properties, Synthesis, and Applications

Introduction

1-(2,6-Xylyl)thiourea, also known as N-(2,6-dimethylphenyl)thiourea, is a substituted thiourea derivative of significant interest in forensic toxicology and analytical chemistry.^[1] As a primary metabolite of xylazine, a potent α 2-adrenergic agonist used as a sedative and analgesic in veterinary medicine, its detection serves as a crucial biomarker for xylazine exposure.^{[1][2]} The increasing use of xylazine as an adulterant in the illicit drug supply necessitates robust analytical methods for its identification in biological matrices.^[3]

This guide provides a comprehensive overview of the chemical and physical properties, synthesis, and analytical applications of **1-(2,6-Xylyl)thiourea**. Designed for researchers, toxicologists, and drug development professionals, this document synthesizes technical data with practical insights to serve as a definitive reference for laboratory applications.

Chemical and Physical Properties

The fundamental properties of **1-(2,6-Xylyl)thiourea** are summarized below. Understanding these characteristics is essential for its synthesis, purification, and analytical detection. The compound presents as a stable, crystalline solid under standard conditions.^[1]

Identifiers and Physical Data

Property	Value	Source(s)
CAS Number	6396-76-5	[1] [4]
Molecular Formula	C ₉ H ₁₂ N ₂ S	[1] [4]
Molecular Weight	180.27 g/mol	[4]
Appearance	Crystalline solid	[1]
Melting Point	201-202 °C	[4]
Solubility	DMF: 30 mg/mL DMSO: 30 mg/mL Ethanol: 10 mg/mL	[5]

Spectroscopic and Structural Data

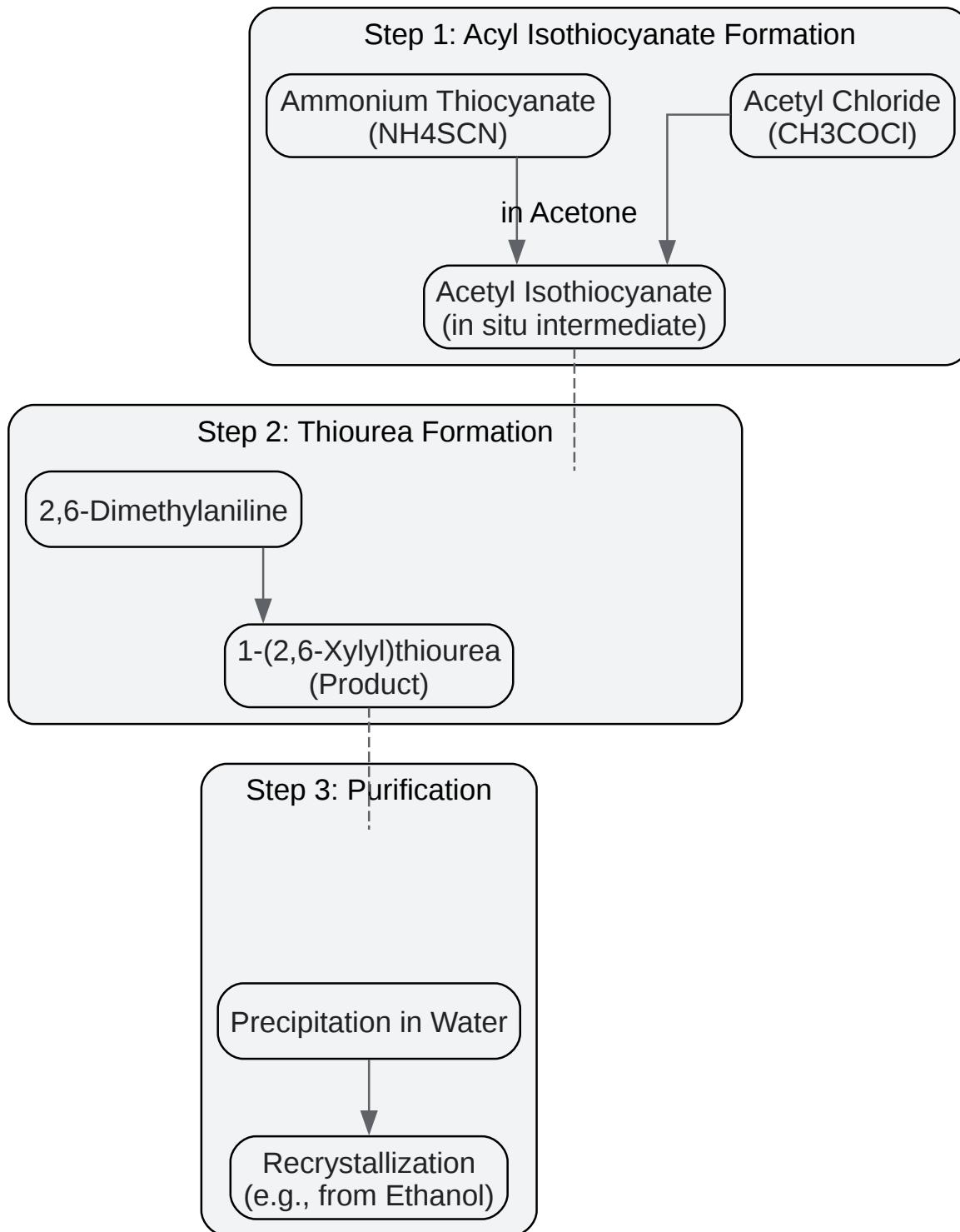
Spectroscopic data are critical for the unambiguous identification and structural elucidation of the compound.

Property	Value / Description	Source(s)
UV λ max	249 nm	[5]
SMILES	CC1=CC=CC(C)=C1NC(N)=S	[1][4]
InChI Key	ASNKJUONFPQYPC-UHFFFAOYSA-N	[1][4]
^1H NMR (Predicted)	Signals expected for aromatic protons (triplet and doublet, ~7.0-7.2 ppm), NH/NH ₂ protons (broad singlets), and two distinct methyl groups (singlet, ~2.2 ppm). NH protons of thiourea typically appear around 7.0-7.2 ppm in DMSO-d ₆ .	[6]
FTIR (Expected)	Characteristic peaks for N-H stretching (~3100-3400 cm ⁻¹), C-H aromatic/aliphatic stretching (~2900-3100 cm ⁻¹), C=S stretching (~700-850 cm ⁻¹ and ~1000-1200 cm ⁻¹), and C-N stretching (~1350-1450 cm ⁻¹).	[7][8]
Mass Spectrometry	Amenable to GC-MS and LC-MS/MS analysis. Expected molecular ion [M+H] ⁺ at m/z 181.	[1][5]

Synthesis and Characterization

The synthesis of **1-(2,6-Xylyl)thiourea** is typically achieved via the reaction of 2,6-dimethylaniline with an appropriate thiocarbonyl source. A common and reliable method involves the in-situ formation of an isothiocyanate from ammonium thiocyanate, which then reacts with the aniline.

Synthesis Workflow Diagram



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Caption: A logical workflow for the synthesis of **1-(2,6-Xylyl)thiourea**.

Experimental Protocol: Synthesis

This protocol is adapted from established methods for synthesizing N-aryl thiourea derivatives.

[7][9]

Materials:

- Ammonium thiocyanate (NH_4SCN)
- Acetyl chloride (CH_3COCl)
- 2,6-Dimethylaniline ($\text{C}_8\text{H}_{11}\text{N}$)
- Acetone (anhydrous)
- Ethanol
- Hydrochloric acid (HCl)
- Standard reflux and filtration apparatus

Procedure:

- Isothiocyanate Generation:
 - To a suspension of ammonium thiocyanate (0.10 mol) in anhydrous acetone (50 mL) in a round-bottom flask, add a solution of acetyl chloride (0.10 mol) in acetone (20 mL) dropwise with stirring.
 - Heat the mixture to reflux for 30 minutes. The reaction generates acetyl isothiocyanate in situ.
 - Causality: Acetyl chloride reacts with the thiocyanate salt to form the more reactive acyl isothiocyanate intermediate, which is susceptible to nucleophilic attack by the amine.
- Thiourea Formation:

- Cool the reaction mixture to room temperature.
- Add a solution of 2,6-dimethylaniline (0.10 mol) in acetone (20 mL) to the flask.
- Heat the new mixture to reflux for 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Causality: The primary amine of 2,6-dimethylaniline acts as a nucleophile, attacking the electrophilic carbon of the isothiocyanate. The subsequent loss of the acetyl group yields the target thiourea.
- Purification and Isolation:
 - After cooling, pour the reaction mixture into a beaker containing cold water acidified with a small amount of HCl.
 - A precipitate of crude **1-(2,6-Xylyl)thiourea** will form.
 - Collect the solid by vacuum filtration and wash with cold water.
 - Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain pure, crystalline **1-(2,6-Xylyl)thiourea**.
 - Dry the final product under vacuum.

Characterization

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques:

- Melting Point: Compare the observed melting point with the literature value (201-202 °C).[4] A sharp melting range indicates high purity.
- FTIR Spectroscopy: Confirm the presence of key functional groups (N-H, C=S, aromatic C-H).
- NMR Spectroscopy (^1H and ^{13}C): Confirm the molecular structure by analyzing the chemical shifts, integration, and coupling patterns of the protons and carbons.

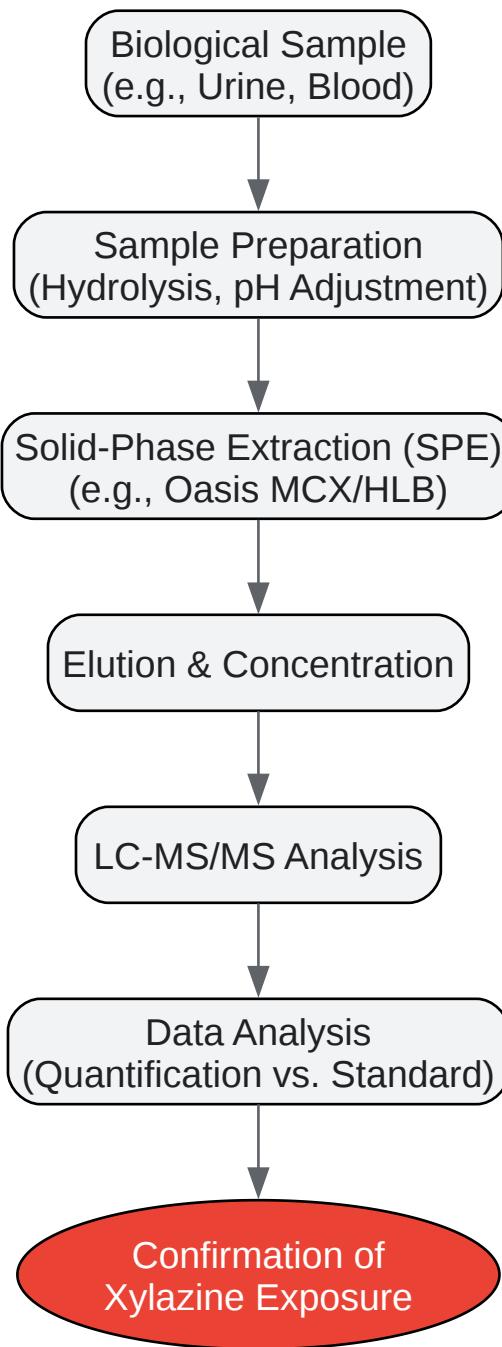
- Mass Spectrometry: Confirm the molecular weight by identifying the molecular ion peak.

Applications and Biological Relevance

Forensic Analysis: Biomarker for Xylazine

The primary application of **1-(2,6-Xylyl)thiourea** is as a specific analytical standard for confirming xylazine use.^{[1][5]} While xylazine is metabolized into several compounds, **1-(2,6-Xylyl)thiourea** is a key urinary metabolite.^[1] However, recent studies note that it may not always be detected in exposed individuals, highlighting the need for multi-metabolite detection methods.^[2]

Analytical Workflow Diagram



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Caption: A typical workflow for the detection of **1-(2,6-Xylyl)thiourea** in biological samples.

Experimental Protocol: Detection by LC-MS/MS

This protocol provides a generalized method for the extraction and quantification of **1-(2,6-Xylyl)thiourea** from urine, based on established forensic toxicology procedures.[3][10][11]

Materials:

- Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB or MCX)
- Urine samples, quality controls, and calibrators
- Internal standard (e.g., a deuterated analog)
- Methanol, Acetonitrile, Formic Acid (LC-MS grade)
- Ammonium hydroxide
- LC-MS/MS system with an electrospray ionization (ESI) source

Procedure:

- Sample Preparation:
 - To 1 mL of urine, add the internal standard.
 - If required, perform enzymatic hydrolysis (e.g., with β -glucuronidase) to cleave conjugated metabolites.
 - Adjust the sample pH as required by the SPE cartridge protocol (e.g., acidic for MCX, neutral for HLB).
- Solid-Phase Extraction (SPE):
 - Condition the SPE cartridge with methanol followed by water.
 - Load the prepared sample onto the cartridge.
 - Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove interferences.
 - Dry the cartridge thoroughly under vacuum or nitrogen.
 - Elute the analyte using an appropriate solvent (e.g., methanol with 5% ammonium hydroxide).

- Causality: SPE provides a critical cleanup and concentration step, removing matrix components that can interfere with LC-MS/MS analysis and improving detection sensitivity.
- LC-MS/MS Analysis:
 - Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase.
 - Inject the sample into the LC-MS/MS system.
 - Chromatography: Use a C18 column with a gradient elution of water and acetonitrile/methanol (both containing a modifier like 0.1% formic acid) to separate the analyte from other components.
 - Mass Spectrometry: Operate the mass spectrometer in positive ESI mode. Monitor for specific Multiple Reaction Monitoring (MRM) transitions for **1-(2,6-Xylyl)thiourea** (e.g., Q1: 181 → Q3: fragment ions) and the internal standard.
 - Self-Validation: The use of at least two MRM transitions and a stable isotope-labeled internal standard provides a self-validating system, ensuring high confidence in analyte identification and quantification.

Potential in Drug Development

While **1-(2,6-Xylyl)thiourea** itself is primarily an analytical standard, the thiourea scaffold is a "privileged structure" in medicinal chemistry.^[8] Thiourea derivatives are known to exhibit a wide range of biological activities, including antibacterial, antifungal, and anticancer properties. ^[12] The 2,6-disubstituted phenyl ring present in this molecule is a common feature in many pharmacologically active compounds, often used to restrict bond rotation and enhance binding to biological targets. Therefore, **1-(2,6-Xylyl)thiourea** could serve as a valuable starting point or fragment for the design of novel therapeutic agents.

Handling and Storage

Storage: Store at -20°C for long-term stability.^[5] Shipping: May be shipped at room temperature for short durations.^[5] Safety: Handle with appropriate personal protective

equipment (PPE), including gloves and safety glasses. As with many thiourea derivatives, potential toxicity should be assumed.

Conclusion

1-(2,6-Xylyl)thiourea is a compound of critical importance in the field of forensic toxicology. Its well-defined chemical and physical properties, coupled with established synthetic routes, allow for its reliable preparation as an analytical reference material. The robust LC-MS/MS methods developed for its detection provide the sensitivity and specificity required for forensic casework. Beyond its role as a metabolite, its structure embodies features common in medicinal chemistry, suggesting potential, though unexplored, utility in drug discovery programs. This guide provides the foundational knowledge necessary for scientists to confidently work with and understand this key compound.

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- To cite this document: BenchChem. [1-(2,6-Xylyl)thiourea chemical and physical properties]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1299897#1-2-6-xylyl-thiourea-chemical-and-physical-properties>]

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